Bienvenue dans la boutique en ligne BenchChem!

5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid

P2X7 Receptor Antagonist Calcium Influx Assay

Select this compound for its proven 123 nM IC50 at the human P2X7 receptor, delivering robust antagonism with a clear pharmacological window in calcium influx and IL-1β release assays. Its 2.5-fold selectivity for human over rat P2X7 enables human-specific signaling studies in co-culture or humanized models, making it superior to less potent alternatives like A-438079 (300 nM). Supplied at ≥95% purity with a well-defined sulfamoyl benzoic acid scaffold ready for derivative library synthesis.

Molecular Formula C20H15Cl2NO4S
Molecular Weight 436.3
CAS No. 735322-07-3
Cat. No. B2964220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid
CAS735322-07-3
Molecular FormulaC20H15Cl2NO4S
Molecular Weight436.3
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C20H15Cl2NO4S/c21-15-6-8-16(9-7-15)23(13-14-4-2-1-3-5-14)28(26,27)17-10-11-19(22)18(12-17)20(24)25/h1-12H,13H2,(H,24,25)
InChIKeyFIGVHVKELRTVRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic Acid (CAS 735322-07-3): Molecular Profile & Baseline Characterization


5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid is a sulfamoyl-substituted benzoic acid derivative. Its core structural features include a benzyl group and a 4-chlorophenyl group attached to a sulfonamide nitrogen, along with a 2-chlorobenzoic acid moiety, giving it a molecular formula of C20H15Cl2NO4S and a molecular weight of 436.3 Da . The compound is commercially available from multiple vendors with a typical purity specification of ≥95% [1]. It is documented in public databases as a P2X7 purinoceptor antagonist [2] and is intended for laboratory research use only [1].

Why Generic Substitution Fails: Structural Nuances in 5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic Acid Dictate Biological Outcome


P2X7 receptor antagonism is exquisitely sensitive to subtle modifications in the sulfamoyl benzoic acid scaffold. Compounds sharing the benzyl(4-chlorophenyl)sulfamoyl core exhibit divergent activity profiles due to variations in substituent positioning and aromatic substitution patterns. For example, the 2-chloro substitution pattern on the benzoic acid ring in the target compound is not present in analogs like 3-[benzyl(4-chlorophenyl)sulfamoyl]benzoic acid . These structural variations directly impact binding affinity to the P2X7 receptor's orthosteric site, as evidenced by the range of IC50 values reported for closely related sulfonamide-based antagonists [1]. Consequently, interchanging these compounds without empirical validation risks significant alterations in potency and selectivity, underscoring the necessity for compound-specific selection based on quantitative evidence.

Quantitative Differentiation Evidence for 5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic Acid (CAS 735322-07-3)


P2X7 Receptor Antagonist Potency: Cross-Study Comparison of IC50 Values

In a calcium influx assay using HEK293 cells expressing human recombinant P2X7 receptors, the compound exhibited an IC50 of 123 nM [1]. This potency is approximately 2.5-fold higher than that of the benchmark antagonist A-438079, which demonstrated an IC50 of 300 nM in the same assay system . A separate, less comparable assay reported an IC50 of 130 nM for the same compound [1].

P2X7 Receptor Antagonist Calcium Influx Assay

Species Selectivity Profile: Human vs. Rat P2X7 Receptor Antagonism

The compound demonstrates species-dependent potency. In a calcium influx assay, it inhibited rat recombinant P2X7 receptors with an IC50 of 309 nM [1], whereas its activity at the human receptor was more potent (IC50 = 123 nM) [2]. This represents a 2.5-fold selectivity for the human receptor. This profile contrasts with the benchmark A-839977, which exhibits a different selectivity pattern, being 2.1-fold selective for rat (IC50 = 42 nM) over human (IC50 = 20 nM) [3].

P2X7 Receptor Species Selectivity Calcium Influx Assay

Vendor-Purity Grade and Availability for Reproducible Research

The compound is commercially available with a minimum purity specification of 95% from multiple vendors, including AKSci, CymitQuimica, and Santa Cruz Biotechnology . This purity grade is consistent across suppliers, ensuring batch-to-batch reproducibility for in vitro studies. The compound is offered in various quantities (1 g, 5 g) for research purposes . This level of purity and commercial availability contrasts with many structurally similar sulfamoyl benzoic acid analogs, which are often custom synthesis items with variable purity and limited supply .

Chemical Purity Reproducibility Vendor Specification

High-Impact Application Scenarios for 5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic Acid (CAS 735322-07-3)


In Vitro P2X7 Receptor Pharmacology Studies in Human Cell Lines

This compound is ideally suited for in vitro studies investigating P2X7 receptor function in human-derived cell lines (e.g., HEK293, THP-1, or primary human immune cells). Its IC50 of 123 nM at the human receptor [1] enables robust antagonism at concentrations that minimize off-target effects, particularly when compared to less potent alternatives like A-438079 (IC50 = 300 nM) . This potency allows for a clear pharmacological window in calcium influx or IL-1β release assays.

Species-Selective Profiling in Human vs. Rodent Comparative Studies

The compound's 2.5-fold selectivity for the human P2X7 receptor over the rat receptor [1] makes it a valuable tool for studies that require human-specific P2X7 modulation. It can be employed to differentiate human from rodent P2X7 signaling in co-culture models or humanized mouse systems, providing insights that are translationally relevant to human biology.

Chemical Biology and Probe Development for Sulfamoyl Benzoic Acid Scaffolds

The compound's well-defined structure and commercial availability at ≥95% purity position it as a reliable starting point for the synthesis of derivative libraries. Its sulfamoyl benzoic acid core is a privileged scaffold for P2X7 antagonism [2], and the presence of both benzyl and 4-chlorophenyl groups offers multiple handles for further functionalization to optimize potency, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.